molecular formula C8H14N2O3 B1452684 1-(2-Amino-2-oxoethyl)piperidine-3-carboxylic acid CAS No. 915922-21-3

1-(2-Amino-2-oxoethyl)piperidine-3-carboxylic acid

Cat. No.: B1452684
CAS No.: 915922-21-3
M. Wt: 186.21 g/mol
InChI Key: PQYDPAMZRKIGBY-UHFFFAOYSA-N
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Description

1-(2-Amino-2-oxoethyl)piperidine-3-carboxylic acid is a useful research compound. Its molecular formula is C8H14N2O3 and its molecular weight is 186.21 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

1-(2-Amino-2-oxoethyl)piperidine-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with gamma-aminobutyric acid (GABA) transporters, which are crucial for neurotransmission in the brain . The nature of these interactions often involves binding to active sites on enzymes or receptors, thereby modulating their activity. This compound’s ability to influence such critical biochemical pathways underscores its potential therapeutic applications.

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can cross the blood-brain barrier and affect neuronal cells by interacting with GABA transporters . This interaction can lead to changes in neurotransmitter levels, impacting cell signaling and gene expression. Additionally, its effects on cellular metabolism can alter the energy balance within cells, influencing various metabolic pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as GABA transporters, inhibiting or activating their function . This binding can lead to changes in the transporter’s conformation, affecting its ability to transport neurotransmitters across cell membranes. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins. These molecular interactions highlight the compound’s potential as a modulator of biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biological activities . Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to cause sustained changes in cellular function, emphasizing the importance of understanding its temporal dynamics.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects by modulating neurotransmitter levels and improving neurological function . At higher doses, it can cause toxic or adverse effects, such as neurotoxicity or metabolic disturbances. Understanding the dosage thresholds and the compound’s safety profile is essential for its potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and clearance from the body. These interactions can affect metabolic flux and the levels of metabolites within cells. For instance, its interaction with GABA transporters can influence the levels of gamma-aminobutyric acid and other related metabolites, impacting overall neurotransmitter balance.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, its ability to cross the blood-brain barrier and interact with neuronal cells highlights its potential for targeting central nervous system disorders.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within cells, affecting its activity and function. Understanding its subcellular localization is crucial for elucidating its mechanisms of action and potential therapeutic applications.

Properties

IUPAC Name

1-(2-amino-2-oxoethyl)piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O3/c9-7(11)5-10-3-1-2-6(4-10)8(12)13/h6H,1-5H2,(H2,9,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQYDPAMZRKIGBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.